

# Spectroscopic Profile of 4-Acetylaminoantipyrine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Acetylaminoantipyrine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetylaminoantipyrine** (4-AAP), a significant metabolite of the analgesic drug metamizole. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference points for researchers in analytical chemistry, pharmacology, and drug development.

## Molecular Structure and Properties

**4-Acetylaminoantipyrine**, also known as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, is a member of the pyrazole class of compounds.<sup>[1]</sup> It is functionally related to antipyrine and is a known drug metabolite.<sup>[1]</sup>

Molecular Formula:  $C_{13}H_{15}N_3O_2$ <sup>[2][3]</sup>

Molecular Weight: 245.28 g/mol <sup>[4]</sup>

Appearance: White to pale yellow crystalline solid.<sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Acetylaminoantipyrine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Acetylaminoantipyrine**[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.65	Singlet	1H	-NH- (Amide proton)
7.61 - 7.17	Multiplet	5H	Aromatic protons (Phenyl group)
3.08	Singlet	3H	N-CH <sub>3</sub> (Methyl group on pyrazole ring)
2.20	Singlet	3H	C-CH <sub>3</sub> (Methyl group on pyrazole ring)
2.04	Singlet	3H	-C(=O)CH <sub>3</sub> (Acetyl methyl group)

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 90 MHz[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for **4-Acetylaminoantipyrine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400 - 3300	Strong, Broad	N-H stretch (Amide)
~1680 - 1640	Strong	C=O stretch (Amide I)
~1650	Strong	C=O stretch (Pyrazole ring)
~1600, ~1490	Medium	C=C stretch (Aromatic ring)
~1550	Medium	N-H bend (Amide II)
~1370	Medium	C-H bend (Methyl groups)

Note: The exact peak positions can vary slightly depending on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for **4-Acetylaminoantipyrine**

m/z	Relative Intensity (%)	Assignment
245.12	58.2	[M] <sup>+</sup> (Molecular ion)
203.1	24.9	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
84.1	61.3	
83.1	30.2	
56.1	100.0	
57.1	28.8	

Ionization Method: Electron Impact (EI)[\[5\]](#)

High-resolution mass spectrometry (HRMS) data has also been reported, with the protonated molecule  $[M+H]^+$  observed at an  $m/z$  of 246.1237.[6]

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific, detailed protocols for each dataset are proprietary to the data source, the following provides an overview of the general methodologies employed.

### NMR Spectroscopy

A solution of **4-Acetylaminoantipyrine** was prepared in deuterated chloroform ( $CDCl_3$ ). The  $^1H$  NMR spectrum was recorded on a Varian A-60 or equivalent 90 MHz NMR spectrometer.[1][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

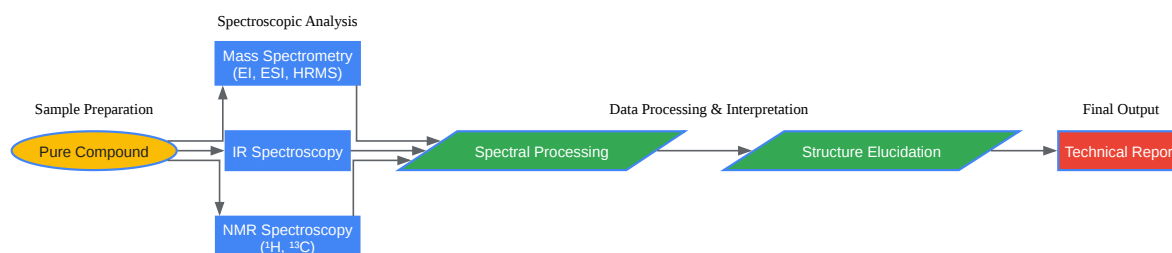
The solid sample of **4-Acetylaminoantipyrine** was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FTIR spectrum was then recorded using a spectrophotometer.[1] This method is a common technique for analyzing solid samples.

### Mass Spectrometry

For the electron ionization (EI) mass spectrum, the sample was introduced into the mass spectrometer, and the molecules were bombarded with a high-energy electron beam. The resulting charged fragments were then separated by their mass-to-charge ratio. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was first separated on a liquid chromatograph and then introduced into the mass spectrometer, typically using electrospray ionization (ESI).[3][6] Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion, its fragmentation, and analysis of the product ions to provide more detailed structural information.[3]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Acetylaminoantipyrine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data for **4-Acetylaminoantipyrine**. For more in-depth analysis and access to raw spectral data, researchers are encouraged to consult the referenced databases and publications.

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